molecular formula C9H10BrNO B1375912 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol CAS No. 1367949-76-5

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

Cat. No. B1375912
M. Wt: 228.09 g/mol
InChI Key: OQXWULPNCBFWOJ-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol is a chemical compound with the molecular formula C9H10BrNO . It is a derivative of tetrahydroquinoline, a class of compounds that are commonly found in many biologically active molecules .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol consists of a tetrahydroquinoline core with a bromine atom at the 6-position and a hydroxyl group at the 7-position . The InChI code for this compound is 1S/C9H10BrNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h4-5,11-12H,1-3H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol include a molecular weight of 228.09 g/mol . The compound has a melting point of 76 - 78°C .

Scientific Research Applications

  • Efficient and Selective Synthesis of Quinoline Derivatives : A study by Şahin et al. (2008) discussed the bromination reaction of 1,2,3,4-tetrahydroquinoline, leading to efficient synthesis of several quinoline derivatives including 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. This process is significant in the synthesis of novel trisubstituted quinoline derivatives, which are valuable in chemical synthesis (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).

  • Synthesis of Novel Cyano Quinoline Derivatives : In a study by Ökten and Çakmak (2015), 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol was utilized in the synthesis of cyano derivatives. This research contributes to the field of organic chemistry, especially in the synthesis of cyanoquinolines, which have potential applications in pharmaceuticals and agrochemicals (Ökten & Çakmak, 2015).

  • Synthesis of Functionalized Phenoxy Quinolines : A 2022 study by Arshad et al. explored the synthesis of new 6-Bromoquinolin-4-ol derivatives, showcasing the versatility of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol in the synthesis of compounds with potential antibacterial activities. This highlights its importance in medicinal chemistry, particularly in developing new antibacterial agents (Arshad, Rasool, Qamar, Shah, & Zakaria, 2022).

  • Synthesis of Brominated Methoxyquinolines : Research by Çakmak and Ökten (2017) delved into the synthesis of polyfunctional brominated methoxyquinolines using 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. This work is crucial in the field of organic synthesis, offering methods for preparing compounds that could be used in various chemical industries (Çakmak & Ökten, 2017).

properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h4-5,11-12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXWULPNCBFWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2NC1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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